6-氨基-1-对甲苯基-1H-嘧啶-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

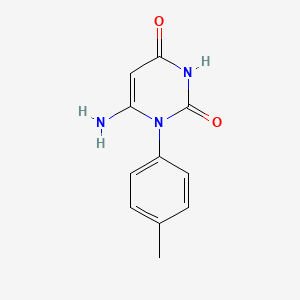

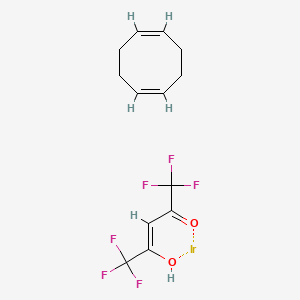

6-Amino-1-p-tolyl-1H-pyrimidine-2,4-dione is a chemical compound that belongs to the class of fused pyrimidine derivatives. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The compound is a derivative of pyrimidine with specific substituents that include an amino group and a p-tolyl group attached to the pyrimidine ring.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been explored in the literature. For instance, the reaction of 6-(alk-2-enylamino)-5-formyl-1,3-dimethylpyrimidine-2,4(1H,3H)-diones with α-amino acid derivatives has been described, leading to the formation of azomethine ylides through condensation processes or pyrimido[4,5-b]azepine derivatives via an intramolecular ene reaction of the imines . Although the specific synthesis of 6-Amino-1-p-tolyl-1H-pyrimidine-2,4-dione is not detailed, the methodologies applied to similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of a closely related compound, 6-Amino-5,5-diisopropyl-5H-pyrimidine-2,4-dione hemihydrate, has been analyzed and found to consist of two molecules of the pyrimidine derivative and one molecule of water forming the asymmetric unit in space group P-1 . This structure forms a one-dimensional hydrogen-bonded chain, with the chains being cross-linked by hydrogen bonds to the second molecule and the water molecule. This information provides insight into the potential hydrogen bonding and molecular interactions that could be expected in 6-Amino-1-p-tolyl-1H-pyrimidine-2,4-dione.

Chemical Reactions Analysis

The chemical reactivity of pyrimidine derivatives can be quite diverse depending on the substituents attached to the ring. As mentioned, reactions with α-amino acid derivatives can lead to different products based on the N-substituent patterns of the amino acid derivatives used . This suggests that 6-Amino-1-p-tolyl-1H-pyrimidine-2,4-dione could also undergo various chemical reactions, potentially leading to the formation of novel compounds with interesting properties.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 6-Amino-1-p-tolyl-1H-pyrimidine-2,4-dione are not provided in the data, the properties of similar compounds can offer some predictions. For example, the hemihydrate form of a related compound indicates the likelihood of 6-Amino-1-p-tolyl-1H-pyrimidine-2,4-dione to form hydrates and participate in hydrogen bonding, which could affect its solubility, melting point, and other physical properties . The presence of amino and p-tolyl groups could also influence the compound's acidity, basicity, and reactivity towards electrophiles and nucleophiles.

科学研究应用

抗炎应用

研究进展突出了嘧啶显著的抗炎活性。这些作用归因于它们抑制前列腺素 E2、诱导型一氧化氮合酶、肿瘤坏死因子-α、核因子 κB、白三烯和一些白细胞介素等关键炎症介质的表达和活性。各种嘧啶的详细构效关系 (SAR) 表明了开发具有增强活性和最小毒性的新型抗炎剂的潜在途径 (Rashid 等,2021)。

广泛的药理活性

嘧啶衍生物表现出广泛的药理活性,包括抗病毒、精神药物、抗菌、抗肿瘤、抗真菌、抗寄生虫和合成代谢活性。它们的结构多样性允许重要的药用应用,表明了开发新的生物活性化合物的有前途的支架 (Chiriapkin,2022)。

在 DNA 修复机制中的作用

对光裂合酶(一种参与修复阳光诱导的 DNA 损伤的酶)的研究揭示了嘧啶化合物在生化途径中的重要性。嘧啶在 DNA 损伤的分子机制和修复光循环中起着至关重要的作用,突出了它们在药理应用之外的重要性 (Zhang 等,2017)。

抗阿尔茨海默病研究

对嘧啶衍生物作为潜在抗阿尔茨海默病剂的调查证明了它们在解决神经系统疾病中的重要性。探索嘧啶部分的构效关系和药理学进展强调了该支架在神经病学中的治疗潜力 (Das 等,2021)。

抗癌应用

嘧啶的抗癌潜力已被广泛记录,重点是它们与各种酶、靶标和受体相互作用的能力。对专利文献的审查显示,基于嘧啶的抗癌剂数量众多,表明它们在癌症研究和治疗中的突出地位 (Kaur 等,2014)。

作用机制

Target of Action

It is known that pyrimidine derivatives have a broad spectrum of biological activities . They can bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .

Mode of Action

It is known that pyrimidine derivatives interact with their targets, leading to various changes that contribute to their biological activities .

Biochemical Pathways

Pyrimidine derivatives are known to influence a variety of biochemical pathways, leading to downstream effects that contribute to their diverse biological activities .

Pharmacokinetics

It is suggested that pyrimidine derivatives have good pharmacokinetic properties .

Result of Action

It is known that pyrimidine derivatives can have a range of effects at the molecular and cellular level, contributing to their diverse biological activities .

属性

IUPAC Name |

6-amino-1-(4-methylphenyl)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-7-2-4-8(5-3-7)14-9(12)6-10(15)13-11(14)16/h2-6H,12H2,1H3,(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBPZIJJFVHORX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=O)NC2=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-one](/img/structure/B2503480.png)

![5-Furan-2-yl-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2503486.png)

![N-(2-(N-(pyridin-3-ylmethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2503488.png)

![Tert-butyl 4-oxo-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2503490.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2503491.png)

![1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2503493.png)

![N-(2-cyclohex-1-en-1-ylethyl)-3-[2-(diethylamino)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)